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Compound of Interest

Compound Name: tert-Butyl benzoate

Cat. No.: B1219572 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl Benzoate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for tert-butyl benzoate. It is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for tert-
butyl benzoate.

Table 1: ¹H NMR Spectroscopic Data for Tert-butyl Benzoate

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.01 Multiplet 2H
Aromatic (ortho-

protons)

~7.53 Multiplet 1H
Aromatic (para-

proton)

~7.42 Multiplet 2H
Aromatic (meta-

protons)

1.59 Singlet 9H tert-butyl
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Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for Tert-butyl Benzoate

Chemical Shift (δ) ppm Assignment

165.5 Carbonyl (C=O)

132.5 Aromatic (para-carbon)

131.6 Aromatic (ipso-carbon)

129.4 Aromatic (ortho-carbons)

128.2 Aromatic (meta-carbons)

80.7 Quaternary Carbon (tert-butyl)

28.2 Methyl Carbons (tert-butyl)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data for Tert-butyl Benzoate

Wavenumber (cm⁻¹) Intensity Assignment

~3070-3030 Medium Aromatic C-H Stretch

~2980-2930 Medium Aliphatic C-H Stretch

~1715 Strong C=O (Ester) Stretch

~1600, ~1450 Medium-Weak C=C Aromatic Ring Stretch

~1270 Strong C-O (Ester) Stretch

~1120 Strong O-C (tert-butyl) Stretch

Experimental Protocols
The following sections detail the generalized methodologies for acquiring NMR and IR spectra

for a liquid organic compound such as tert-butyl benzoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the molecular

structure.

Methodology:

Sample Preparation: A small amount of tert-butyl benzoate (typically 5-25 mg) is dissolved

in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[1] A small quantity of a

reference standard, such as tetramethylsilane (TMS), may be added.[2]

Instrument Setup: The NMR tube is placed in the spectrometer.[3] The magnetic field is

shimmed to achieve homogeneity, and the probe is tuned to the appropriate frequency for

the nucleus being observed (¹H or ¹³C).[3]

Data Acquisition for ¹H NMR: The ¹H NMR spectrum is acquired by applying a

radiofrequency pulse and recording the resulting free induction decay (FID). Multiple scans

are typically acquired and averaged to improve the signal-to-noise ratio.

Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum is typically acquired with broadband

proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[4]

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to

¹H NMR.

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.

The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced

to the residual solvent peak or an internal standard.[5]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR): For a liquid sample like tert-butyl
benzoate, the ATR-FTIR method is commonly used. A small drop of the neat liquid is placed

directly onto the ATR crystal (e.g., diamond or germanium).[6][7][8]
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Sample Preparation (Transmission): Alternatively, a thin film of the liquid can be placed

between two IR-transparent salt plates (e.g., NaCl or KBr).[6][9]

Instrument Setup: The appropriate spectral range is selected, typically from 4000 to 400

cm⁻¹.[6] A background spectrum of the empty ATR crystal or clean salt plates is collected.[7]

Data Acquisition: The sample is placed in the instrument, and the IR spectrum is recorded.[6]

Multiple scans are averaged to enhance the signal quality.[6]

Spectral Interpretation: The acquired spectrum is analyzed to identify characteristic

absorption bands corresponding to specific functional groups.[6]

Visualization
The following diagram illustrates the structure of tert-butyl benzoate and the correlation of its

atoms with the key spectroscopic signals.
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Tert-butyl Benzoate StructureSpectroscopic Correlations
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Caption: Molecular structure of tert-butyl benzoate with key NMR and IR correlations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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